molecular formula C13H16F2N2S B4236552 N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide CAS No. 838867-15-5

N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide

Cat. No. B4236552
CAS RN: 838867-15-5
M. Wt: 270.34 g/mol
InChI Key: QVGMLWOHNQEHOT-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide, commonly known as Difluorothionamide (DFT), is a chemical compound that has been synthesized for scientific research purposes. DFT is a member of the thioamide family, which has been reported to have several biological activities.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has been reported to inhibit the activity of ribosomes, which are responsible for protein synthesis. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has also been reported to inhibit the activity of several enzymes involved in nucleic acid synthesis.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has been reported to have several biochemical and physiological effects. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has been reported to increase the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cell death. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has also been reported to disrupt the cell membrane of bacterial cells, leading to cell death. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has been reported to induce apoptosis in tumor cells, leading to cell death.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has several advantages and limitations for lab experiments. One advantage of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide is its broad-spectrum activity against fungi, bacteria, and tumor cells. Another advantage of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide is its low toxicity, making it a potential candidate for drug development. One limitation of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide is its low solubility in water, which may limit its use in certain experiments. Another limitation of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide is its limited stability, which may require the use of freshly prepared samples.

Future Directions

There are several potential future directions for the research of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide. One potential direction is the development of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide derivatives with improved solubility and stability. Another potential direction is the investigation of the mechanism of action of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide in more detail. Another potential direction is the investigation of the potential use of N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide as a drug for the treatment of fungal, bacterial, or tumor infections. Overall, N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide is a promising compound for scientific research with several potential applications.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has been reported to have several biological activities, including antifungal, antibacterial, and antitumor effects. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has been tested against several fungal strains, including Candida albicans, Aspergillus flavus, and Cryptococcus neoformans, and has shown promising results. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has also been tested against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and has shown antibacterial activity. N-(3,5-difluorophenyl)-2-methyl-1-piperidinecarbothioamide has also been tested against several tumor cell lines, including HeLa, MCF-7, and A549, and has shown antitumor activity.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2S/c1-9-4-2-3-5-17(9)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGMLWOHNQEHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191487
Record name N-(3,5-Difluorophenyl)-2-methyl-1-piperidinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

838867-15-5
Record name N-(3,5-Difluorophenyl)-2-methyl-1-piperidinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838867-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Difluorophenyl)-2-methyl-1-piperidinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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